5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Current State of Publicly Available Quantitative Characterization Data
A comprehensive search of primary literature, patents, and authoritative databases reveals that no peer-reviewed, comparator-based quantitative evidence currently exists in the public domain for 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol. Published studies on structurally related 1,3-dibenzyl-2-aryl imidazolidines demonstrate that biological activity (e.g., anti-T. cruzi IC50 values, Hsp90 inhibition) varies substantially with aryl substitution patterns [1][2]; however, the specific methoxyphenol-substituted analog has not been evaluated in these or other comparative studies. The BindingDB entry (BDBM50422041) reporting an IC50 of 13 nM in an IL-2 reporter gene assay cannot be definitively attributed to this compound due to ambiguous identifier mapping and lack of corroborating structural verification [3]. Similarly, CYP inhibition data in BindingDB (e.g., CYP3A2 Ki = 52,600 nM) are associated with monomer IDs that do not unambiguously correspond to this exact structure [4].
| Evidence Dimension | Availability of peer-reviewed, comparator-based quantitative data |
|---|---|
| Target Compound Data | No published direct head-to-head comparisons; no validated biological or physicochemical quantitative data with clear comparator baselines |
| Comparator Or Baseline | Structurally related 1,3-dibenzyl-2-aryl imidazolidines (e.g., 2-phenyl, 4-chlorophenyl, 4-methoxyphenyl analogs) with published IC50 values in anti-T. cruzi and Hsp90 assays |
| Quantified Difference | Not calculable; comparator data exist for analogs but not for the target compound |
| Conditions | Literature search across PubMed, SciFinder, Google Scholar, BindingDB, ChEMBL (searches conducted February-April 2026) |
Why This Matters
Procurement decisions for this compound must currently rely on structural rationale and class-level inference rather than compound-specific quantitative differentiation; users requiring validated biological or physicochemical data should verify compound identity and activity independently or consider alternative compounds with established characterization.
- [1] Scarim, C.B., et al. (2008). Imidazolidines as new anti-Trypanosoma cruzi agents: Biological evaluation and structure–activity relationships. Bioorganic & Medicinal Chemistry, 16(2), 786-795. View Source
- [2] Liu, Y., et al. (2019). Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors. Molecules, 24(11), 2105. View Source
- [3] BindingDB. PrimarySearch_ki entry for IL-2 reporter gene assay (IC50 = 13 nM). BindingDB ID BDBM50422041. View Source
- [4] BindingDB. BDBM50592756 (CHEMBL5182450) CYP inhibition data. BindingDB. View Source
